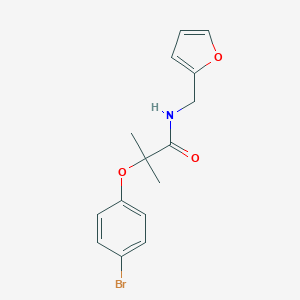![molecular formula C20H14ClN3O2 B243750 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide, also known as BAY 1003870, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as nicotinamide adenine dinucleotide (NAD) biosynthesis inhibitors.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been studied extensively for its potential applications in scientific research. One of the major areas of research is the study of NAD biosynthesis. NAD is an essential molecule that plays a critical role in various cellular processes, including energy metabolism, DNA repair, and gene expression. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD biosynthesis pathway. By inhibiting NAMPT, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can modulate NAD levels in cells and tissues, leading to changes in cellular processes.
Mechanism of Action
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 inhibits NAMPT by binding to the enzyme's active site. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor to NAD. By inhibiting NAMPT, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 prevents the conversion of nicotinamide to NMN, leading to a decrease in NAD levels.
Biochemical and physiological effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can induce cell death in cancer cells by depleting NAD levels. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can improve glucose tolerance and insulin sensitivity in mice.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 in lab experiments is its specificity for NAMPT. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 does not affect other enzymes involved in the NAD biosynthesis pathway, making it a valuable tool for studying the role of NAMPT in cellular processes. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 is its potential toxicity. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been shown to induce cell death in cancer cells, but it can also induce cell death in normal cells at high concentrations.
Future Directions
Related to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 include the development of more potent and selective NAMPT inhibitors and the study of the role of NAD in aging and age-related diseases.
Synthesis Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 involves several steps. First, 2-chloronicotinic acid is reacted with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)-2-methylphenylamine to form N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870. The final product is obtained after purification using column chromatography.
properties
Molecular Formula |
C20H14ClN3O2 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25) |
InChI Key |
UOOZJCFBGQDNJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)